molecular formula C17H15F3N4 B12390197 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12390197
M. Wt: 332.32 g/mol
InChI Key: JOIONRWKOGDQOG-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydronaphthalene moiety linked to a pyrrolopyrimidine core, with a trifluoromethyl group enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the pyrrolopyrimidine core through cyclization reactions. The trifluoromethyl group is often introduced via nucleophilic substitution or electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiolan-3-amine
  • 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
  • Sertraline hydrochloride

Uniqueness

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a tetrahydronaphthalene moiety and a pyrrolopyrimidine core, along with the presence of a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F3N4

Molecular Weight

332.32 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)

InChI Key

JOIONRWKOGDQOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F

Origin of Product

United States

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